![molecular formula C12H21N3 B13206211 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B13206211.png)
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms. The presence of these heterocyclic structures often imparts unique biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. This is followed by the alkylation of the pyrazole ring with suitable alkyl halides to introduce the 1-methyl and 3-(propan-2-yl) substituents. Finally, the pyrazole derivative is reacted with piperidine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the methyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.
Applications De Recherche Scientifique
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific biological activity being studied. For example, if the compound has anticancer properties, it may inhibit the activity of enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring and may have similar pharmacological properties.
Pyrazole derivatives: These compounds share the pyrazole ring and may exhibit similar biological activities.
Other heterocyclic compounds: Compounds with different heterocyclic rings but similar structures can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of the piperidine and pyrazole rings, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C12H21N3 |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
4-(1-methyl-3-propan-2-ylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-9(2)12-11(8-15(3)14-12)10-4-6-13-7-5-10/h8-10,13H,4-7H2,1-3H3 |
Clé InChI |
OPULGZGJIFNOTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C=C1C2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


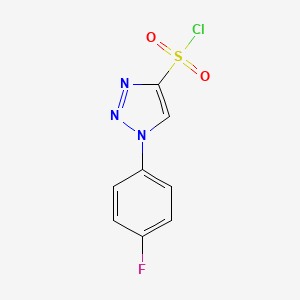
![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)

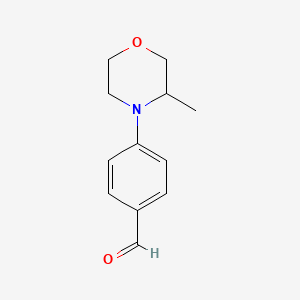
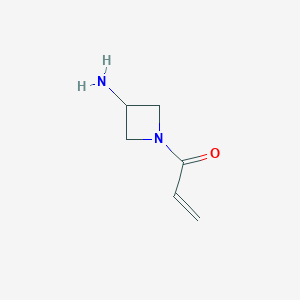
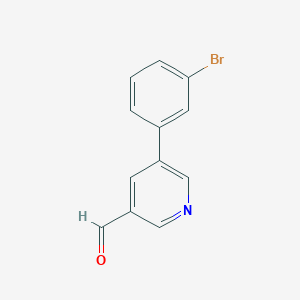
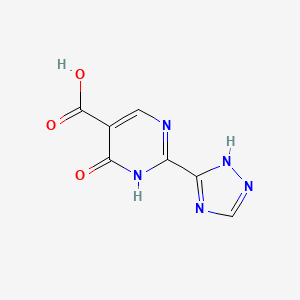
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)

![1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13206186.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)
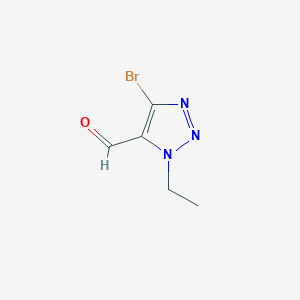
![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)
